SARS-CoV-2 Mpro-IN-5
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Overview
Description
SARS-CoV-2 Mpro-IN-5 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-5 involves multiple steps. One common method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide in the presence of azobisisobutyronitrile as a radical initiator in carbon tetrachloride. This is followed by nucleophilic substitution of the bromine atom with azide using sodium azide in an acetone-water mixture .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they typically involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 Mpro-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like acetone or carbon tetrachloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide results in the formation of azido derivatives .
Scientific Research Applications
SARS-CoV-2 Mpro-IN-5 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of viral proteases.
Biology: Helps in understanding the replication mechanism of SARS-CoV-2 and other coronaviruses.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of the virus.
Industry: Used in the development of antiviral drugs and diagnostic tools
Mechanism of Action
SARS-CoV-2 Mpro-IN-5 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the virus from replicating. The compound interacts with key residues in the protease’s active site, such as Cys145, His41, and Glu166, forming a stable complex that blocks the protease’s function .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another main protease inhibitor used in the antiviral drug Paxlovid.
Boceprevir: A protease inhibitor initially developed for hepatitis C virus but also effective against SARS-CoV-2 Mpro.
Telaprevir: Similar to boceprevir, used for hepatitis C and showing activity against SARS-CoV-2 Mpro
Uniqueness
SARS-CoV-2 Mpro-IN-5 is unique due to its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2. It has been designed to optimize interactions with the protease’s active site, making it a potent inhibitor with potential therapeutic applications .
Properties
Molecular Formula |
C34H43FN4O7 |
---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
ethyl (E,4S)-4-[[(2S)-2-[[(2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C34H43FN4O7/c1-5-45-29(40)16-15-26(21-24-17-18-36-30(24)41)37-31(42)27(19-22-9-7-6-8-10-22)38-32(43)28(39-33(44)46-34(2,3)4)20-23-11-13-25(35)14-12-23/h6-16,24,26-28H,5,17-21H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/b16-15+/t24-,26+,27-,28+/m0/s1 |
InChI Key |
ULWDROLIWUHWAE-JZHBTDALSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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